molecular formula C6H4Cl2N4 B13513899 4-(Azidomethyl)-2,6-dichloropyridine CAS No. 823189-02-2

4-(Azidomethyl)-2,6-dichloropyridine

Cat. No.: B13513899
CAS No.: 823189-02-2
M. Wt: 203.03 g/mol
InChI Key: JEIPWTSCQHHAFP-UHFFFAOYSA-N
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Description

4-(Azidomethyl)-2,6-dichloropyridine is a chemical compound characterized by the presence of an azidomethyl group attached to a dichloropyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Azidomethyl)-2,6-dichloropyridine typically involves the introduction of an azidomethyl group to a dichloropyridine precursor. One common method involves the reaction of 2,6-dichloropyridine with sodium azide in the presence of a suitable solvent and catalyst. The reaction conditions often include moderate temperatures and controlled reaction times to ensure the efficient formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to maximize yield and purity while minimizing by-products and waste. Advanced techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

4-(Azidomethyl)-2,6-dichloropyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Various substituted pyridine derivatives.

    Reduction: Aminomethyl-2,6-dichloropyridine.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

4-(Azidomethyl)-2,6-dichloropyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(Azidomethyl)-2,6-dichloropyridine depends on its specific application. In organic synthesis, the azide group can act as a reactive intermediate, participating in various chemical transformations. In medicinal chemistry, the compound may interact with biological targets through its functional groups, leading to potential therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

823189-02-2

Molecular Formula

C6H4Cl2N4

Molecular Weight

203.03 g/mol

IUPAC Name

4-(azidomethyl)-2,6-dichloropyridine

InChI

InChI=1S/C6H4Cl2N4/c7-5-1-4(3-10-12-9)2-6(8)11-5/h1-2H,3H2

InChI Key

JEIPWTSCQHHAFP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Cl)CN=[N+]=[N-]

Origin of Product

United States

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